5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

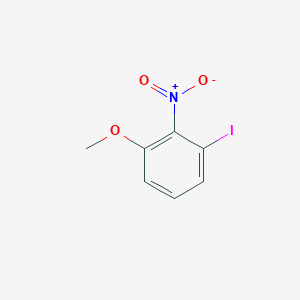

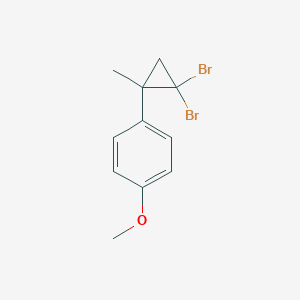

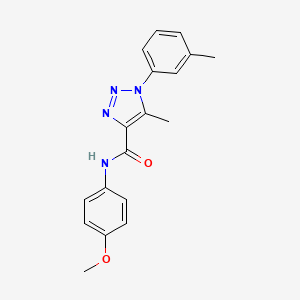

“5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number 119082-97-2 . It is a solid substance with a molecular weight of 205.24 . The compound is typically used for research purposes .

Molecular Structure Analysis

The molecular formula of “5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride” is C10H7NO2S . This indicates that the compound is composed of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

“5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride” is a solid substance . It has a molecular weight of 205.24 .Applications De Recherche Scientifique

Corrosion Inhibition

5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride derivatives demonstrate potential as corrosion inhibitors for mild steel in acidic environments. Thiazole-based pyridine derivatives, including those related to 5-pyridin-2-ylthiophene-2-carboxylic acid, have been studied for their inhibition efficiency against steel corrosion. These compounds exhibit both anodic and cathodic inhibition properties, with their effectiveness increasing with concentration and decreasing with temperature. Experimental techniques such as gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy, alongside quantum chemical calculations, have supported their efficacy as corrosion inhibitors (Chaitra, Mohana, & Tandon, 2016).

Drug Discovery and QSAR Modeling

In the realm of drug discovery, 5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride and its analogs have been explored for their potential as histone deacetylase (HDAC) inhibitors, a class of compounds with implications in cancer therapy and other diseases. Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict HDAC inhibition by related compounds, facilitating the identification of novel inhibitors through in silico screening (Melagraki et al., 2009). Further research has identified specific 5-pyridin-2-yl-thiophene-2-hydroxamic acids with potent HDAC inhibitory activity, providing a foundation for the development of new therapeutic agents (Price et al., 2007).

Photocatalytic and Electrochemical Applications

Coordination polymers and metal-organic frameworks (MOFs) incorporating pyridine derivatives, including structures related to 5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride, have been investigated for their luminescence sensing, photocatalytic, and electrochemical activities. These materials demonstrate potential in applications ranging from sensing of specific ions and molecules to the catalytic degradation of organic pollutants, highlighting the versatility and functional adaptability of pyridine-based ligands in the development of advanced materials (Xue et al., 2021).

Antimicrobial and Antihypertensive Activities

Derivatives of 5-pyridin-2-ylthiophene-2-carboxylic acid have been synthesized and evaluated for their biological activities, including antimycobacterial and antihypertensive effects. Although some compounds exhibit moderate activity against Mycobacterium species, the exploration of these derivatives highlights the potential for developing new therapeutic agents based on pyridine and thiophene scaffolds (Mamolo et al., 2001).

Safety And Hazards

The safety data sheet for “5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

5-pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S.ClH/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7;/h1-6H,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMQQASFVXQJJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-2-yl)thiophene-2-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B2779283.png)

![Methyl 2-{[2-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2779284.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2779294.png)

![9-methyl-N-(5-methylisoxazol-3-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2779297.png)

}phenylamine](/img/structure/B2779299.png)

![4-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2779302.png)